Super-TDU is a synthetic peptide that functions as a specific antagonist of the Yes-associated protein and transcriptional co-activator with PDZ-binding motif interaction with the TEA domain transcription factors. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth in various cancer models, including gastric cancer. The peptide mimics the TDU domain of the Vestigial-like protein 4, competing with Yes-associated protein for binding to TEA domain factors, thereby disrupting oncogenic signaling pathways associated with tumor progression and metastasis .
Super-TDU is classified as a peptide-based antagonist and is derived from the structural motifs of natural proteins involved in cellular signaling. It is synthesized through advanced peptide synthesis techniques, which allow for precise modifications to enhance its biological activity and specificity . This compound falls under the broader category of antineoplastic agents, targeting key molecular interactions that drive cancer cell proliferation.
The synthesis of Super-TDU involves solid-phase peptide synthesis, a common method for producing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The specific design of Super-TDU includes the incorporation of residues that mimic the natural binding domains of Vestigial-like protein 4, enhancing its ability to disrupt Yes-associated protein and TEA domain interactions .
Super-TDU's molecular structure is characterized by a specific arrangement of amino acids that allows it to mimic the natural binding domains of Vestigial-like protein 4. The peptide adopts a helical conformation that is crucial for its interaction with TEA domain transcription factors .
Super-TDU primarily functions through non-covalent interactions with target proteins. Its mechanism involves competitive binding, where Super-TDU displaces Yes-associated protein from TEA domain factors, thus inhibiting downstream signaling pathways associated with cell proliferation and survival.
The mechanism by which Super-TDU exerts its effects involves several key steps:
Experimental data indicate significant reductions in cell viability and colony formation in gastric cancer cell lines treated with Super-TDU, highlighting its potential as an effective therapeutic agent .
Super-TDU has significant potential in scientific research and therapeutic applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4